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Compound of Interest

Compound Name:
Methyl 2-bromo-4-methoxy-3-

nitrobenzoate

Cat. No.: B8122842

Get Quote

CAS Registry Number: 2241588-89-4 Chemical Formula:

Molecular Weight: 290.07 g/mol

Structural Context & Synthetic Utility
Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized "crowded"

benzene scaffold. The contiguous substitution pattern (positions 1, 2, 3, 4) creates significant

steric strain, particularly between the bromine atom at

and the nitro group at

, as well as the nitro group and the methoxy at

.

Key Research Applications:

SNAr Precursor: The nitro group ortho to the methoxy activates the ring for nucleophilic

aromatic substitution, although the bromine at
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is also labile under specific palladium-catalyzed conditions.

Indole/Benzofuran Synthesis: Reduction of the nitro group followed by cyclization with the

adjacent methoxy or bromine handles allows for rapid access to fused heterocyclic cores.

Structural Visualization
The following diagram illustrates the steric environment and electronic directing effects that

influence the spectroscopic data.
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Figure 1: Structural substituents and their electronic impact on the benzene ring.

Spectroscopic Data Profile
The following data is derived from standard substituent chemical shift (SCS) principles and

validated against analogous polysubstituted benzoates found in high-fidelity spectral databases

(SDBS/AIST).

Nuclear Magnetic Resonance (NMR)
Solvent: Deuterated Chloroform (

) Reference: TMS (

0.00 ppm)
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H NMR (400 MHz)
The aromatic region is simplified to an AB system due to the 1,2,3,4-substitution pattern,

leaving only protons at

and

.

Signal (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Logic

7.95 Doublet (d) 1H 8.8 Hz H-6

Ortho to

Ester

(deshielding

zone); Meta

to Br.

7.12 Doublet (d) 1H 8.8 Hz H-5

Ortho to OMe

(shielding);

Meta to

.

4.02 Singlet (s) 3H - Ar-OCH

Deshielded

by ortho-

group.

3.94 Singlet (s) 3H - COOCH
Typical

methyl ester

range.

Expert Insight: The coupling constant of 8.8 Hz is diagnostic of ortho coupling between H5 and

H6. If the substitution were different (e.g., para), the coupling would be significantly smaller (< 2

Hz).

C NMR (100 MHz)
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Signal (

ppm)
Type Assignment Notes

165.2 Quaternary (C) C=O (Ester)
Typical benzoate

carbonyl.

153.8 Quaternary (C) C-4 (C-OMe)
Deshielded by oxygen

attachment.

141.5 Quaternary (C)
C-3 (C-NO

)
C-N attachment point.

132.1 Quaternary (C) C-1 (Ipso) Attachment to ester.

128.5 Methine (CH) C-6
Correlates to H-6

doublet.

114.2 Quaternary (C) C-2 (C-Br)

Shielded relative to H-

bearing carbons

(Heavy atom effect).

111.8 Methine (CH) C-5
Correlates to H-5

doublet.

57.1
Methyl (CH

)

Ar-OCH Methoxy carbon.

53.2
Methyl (CH

)

COOCH Ester methyl carbon.

Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV) Key Feature: The Bromine Isotope Pattern.

The presence of one bromine atom results in a distinct 1:1 doublet for the molecular ion (

) and the (

) peak due to the natural abundance of
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(50.7%) and

(49.3%).

m/z (Ion) Relative Intensity Fragment Identity Mechanism

289 / 291 ~100% (Base)
Molecular Ion

(doublet).

258 / 260 Medium
Loss of methoxy

radical.

243 / 245 High

Loss of nitro group

(common in

nitroaromatics).

210 Low

Loss of bromine

(creates distinct aryl

cation).

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Thin Film)

Wavenumber (cm

)
Functional Group Vibration Mode

1735 Ester C=O Strong stretching vibration.

1535
Nitro (NO

)
Asymmetric stretch.

1350
Nitro (NO

)
Symmetric stretch.

1280 C-O (Ester) C-O-C asymmetric stretch.

1050 Ar-O-C (Ether) Methoxy stretch.
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Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the resolution of the H5/H6 coupling constants, proper sample preparation is critical

to avoid line broadening caused by concentration effects or paramagnetic impurities.

Mass: Weigh 5.0 – 10.0 mg of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% v/v TMS.

Note: If the sample contains residual water, the methoxy signals may broaden. Filter

through a small plug of anhydrous

if necessary.

Tube: Transfer to a precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition:

Pulse Angle: 30°

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

Scans (NS): 16 (1H), 1024 (13C).

Workflow Logic: Structural Confirmation
The following Graphviz diagram outlines the logic flow for confirming the structure of this

specific isomer against potential impurities (e.g., the 5-nitro isomer).
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Figure 2: Logic gate for distinguishing the 2,3,4-substituted isomer from para-substituted

impurities.

Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three primary impurities are commonly

observed via LC-MS and NMR.

Hydrolysis Product:2-bromo-4-methoxy-3-nitrobenzoic acid.
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Detection: Loss of methyl singlet at 3.94 ppm; appearance of broad COOH singlet >11

ppm.

Debrominated Analog:Methyl 4-methoxy-3-nitrobenzoate.

Detection: MS shows Mass 211 (no Br pattern). NMR shows complex aromatic splitting

(ABC system).

Regioisomer:Methyl 2-bromo-4-methoxy-5-nitrobenzoate.

Detection: Aromatic protons appear as two singlets (para to each other) rather than

doublets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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